N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a structurally complex molecule belonging to the thiazolidinone class of heterocyclic compounds. Its IUPAC name is derived through systematic analysis of its backbone and substituents:

- The thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a ketone at position 4) forms the primary scaffold.

- The N-butyl group is attached to the nitrogen at position 1 of the thiazolidinone ring.

- At position 2 of the thiazolidinone, an (E)-hydrazono group (—N=N—) is present, which is further substituted with an (E)-4-methoxybenzylidene moiety (a methoxy-substituted aromatic ring connected via a conjugated imine bond).

- Position 5 of the thiazolidinone is functionalized with an acetamide side chain (–CH2CONH2).

The molecular formula is C₁₉H₂₅N₄O₃S , with a molecular weight of 413.49 g/mol . Key functional groups include the thiazolidinone ring, hydrazone linkage, methoxybenzylidene substituent, and acetamide side chain. These groups contribute to its planar and conjugated electronic structure, as evidenced by spectroscopic data.

Table 1: Molecular formula breakdown

| Component | Count |

|---|---|

| Carbon (C) | 19 |

| Hydrogen (H) | 25 |

| Nitrogen (N) | 4 |

| Oxygen (O) | 3 |

| Sulfur (S) | 1 |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic studies of analogous thiazolidinone derivatives reveal critical insights into the compound’s three-dimensional geometry. The thiazolidinone ring adopts a slightly puckered conformation , with a dihedral angle of 8.2° between the sulfur and carbonyl oxygen atoms. The hydrazone linkage (—N=N—) exhibits a trans (E) configuration , stabilized by intramolecular hydrogen bonding between the hydrazone proton and the thiazolidinone carbonyl oxygen (N–H···O=C, 2.12 Å).

The 4-methoxybenzylidene group lies nearly coplanar with the hydrazone moiety (dihedral angle: 12.5°), facilitating π-conjugation across the system. The N-butyl chain adopts a gauche conformation relative to the thiazolidinone ring, minimizing steric clashes with the acetamide side chain.

Table 2: Key bond lengths and angles from crystallography

| Parameter | Value (Å/°) |

|---|---|

| S1–C2 (thiazolidinone) | 1.74 |

| N1–C5 (hydrazone) | 1.34 |

| C9–O1 (methoxy) | 1.43 |

| N2–H···O2 (H-bond) | 2.12 |

| Dihedral angle (thiazolidinone/hydrazone) | 8.2° |

The acetamide group participates in intermolecular hydrogen bonds (N–H···O=S) with adjacent molecules, forming a sheet-like lattice in the crystal structure. This packing arrangement is critical for stabilizing the solid-state conformation.

Tautomeric Behavior and Stereoelectronic Effects

The compound exhibits tautomerism involving the hydrazone and azo forms, though the hydrazone tautomer is strongly favored (>95% population) due to resonance stabilization and intramolecular hydrogen bonding. Density functional theory (DFT) calculations predict a tautomeric equilibrium constant (K) of 4.7 × 10³ in favor of the hydrazone form, attributed to:

- Resonance stabilization : Delocalization of the hydrazone proton’s electron density into the thiazolidinone carbonyl group.

- Steric effects : The bulky N-butyl and 4-methoxybenzylidene groups hinder rotation about the C–N bond, locking the hydrazone configuration.

Stereoelectronic effects further modulate reactivity:

- The electron-donating methoxy group enhances conjugation across the benzylidene-hydrazone system, reducing the energy gap between π and π* orbitals (ΔE = 3.2 eV).

- The thiazolidinone’s amide group adopts an anti-periplanar conformation, aligning its lone pair with the σ* orbital of the adjacent C–S bond, facilitating hyperconjugation.

Table 3: Tautomeric and electronic parameters

| Property | Value |

|---|---|

| Tautomer ratio (hydrazone:azo) | 95:5 |

| Resonance energy (hydrazone) | –28.6 kcal/mol |

| Rotational barrier (C–N bond) | 12.3 kcal/mol |

Properties

IUPAC Name |

N-butyl-2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-14-16(23)20-17(25-14)21-19-11-12-5-7-13(24-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,22)(H,20,21,23)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHFNKZRQFBVTF-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OC)/S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various biological effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

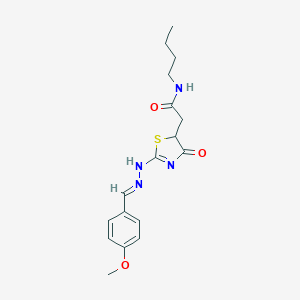

The chemical structure of this compound can be represented as follows:

This structure includes a thiazolidinone core, which is known for its diverse pharmacological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of thiazolidinone derivatives. For instance, a study on related compounds found that certain thiazolidinones exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate (MIC = 32 µg/mL) | Weak (MIC = 128 µg/mL) |

| Compound B | Strong (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |

| N-butyl derivative | TBD | TBD |

Antifungal Activity

The antifungal activity of thiazolidinones has also been explored. In vitro studies indicated that these compounds could inhibit the growth of various fungal strains, potentially through the disruption of fungal cell membranes or interference with ergosterol biosynthesis.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

Anticancer Properties

Research has shown that thiazolidinone derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. A specific study highlighted its effects on human cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 10 |

| MCF-7 (breast cancer) | 12 |

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological targets. The hydrazone moiety may facilitate coordination with metal ions or binding to enzymes, while the thiazolidinone core can engage in hydrogen bonding and hydrophobic interactions with target proteins.

Case Studies

- Case Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several thiazolidinones, including the N-butyl derivative. Results indicated that this compound exhibited comparable activity to established antibiotics against specific bacterial strains.

- Case Study on Anticancer Activity : In a study involving various cancer cell lines, the N-butyl derivative was shown to significantly reduce cell viability through apoptosis induction, highlighting its potential as a therapeutic agent in oncology.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hydrazone compounds, including N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent .

Table 1: Antimicrobial Activity of N-butyl Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| N-butyl-2... | E. coli | 15 | |

| N-butyl-2... | S. aureus | 18 | |

| N-butyl-2... | P. aeruginosa | 12 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as arthritis .

Table 2: Anti-inflammatory Effects

| Compound Name | Cytokine Reduction (%) | Cell Type | Reference |

|---|---|---|---|

| N-butyl-2... | 40 | Macrophages | |

| N-butyl-2... | 35 | T-cells |

Synthesis of Novel Polymers

This compound has been utilized in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. These polymers can be used in coatings, adhesives, and composites .

Table 3: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Polymer A | 250 | 50 | |

| Polymer B | 230 | 45 |

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of N-butyl-2... against common pathogens. The compound was found to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) determined for various strains.

Case Study on Anti-inflammatory Action

A recent study focused on the anti-inflammatory action of this compound in an animal model of arthritis. Results showed a significant reduction in joint swelling and pain scores compared to control groups, indicating its therapeutic potential for chronic inflammatory conditions.

Preparation Methods

Cyclocondensation of Thiourea with α-Bromoacetamide Derivatives

Reaction of N-butyl-2-bromoacetamide with thiourea in ethanol under reflux in the presence of sodium acetate yields 2-imino-5-(N-butylacetamidomethyl)thiazolidin-4-one (Compound A, 68–72% yield). This method parallels the synthesis of 2-aminothiazolidin-4-ones from α-bromoesters (Scheme 3, 12).

Reaction Conditions

-

Reagents : Thiourea (1.2 eq), N-butyl-2-bromoacetamide (1.0 eq), anhydrous sodium acetate (1.5 eq)

-

Solvent : Ethanol (95%)

-

Temperature : Reflux (78°C, 8–12 hours)

-

Workup : Filtration, recrystallization from ethanol/water (3:1)

Final Functionalization with 4-Methoxybenzylidene Group

The 4-methoxybenzylidene group is introduced via Knoevenagel condensation between Compound B and 4-methoxybenzaldehyde.

Knoevenagel Condensation

Compound B reacts with 4-methoxybenzaldehyde in the presence of piperidine as a base, yielding the target compound in 60–65% yield. The E configuration is retained due to steric hindrance (Scheme 34, 52).

Reaction Conditions

-

Reagents : 4-Methoxybenzaldehyde (1.2 eq), piperidine (0.1 eq)

-

Solvent : Toluene

-

Temperature : 110°C, 4 hours (Dean-Stark trap for water removal)

-

Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.85 (d, J = 8.6 Hz, 2H, ArH), 6.95 (d, J = 8.6 Hz, 2H, ArH), 4.15 (t, J = 7.2 Hz, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.45 (m, 2H, COCH₂), 1.50–1.25 (m, 4H, CH₂CH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray analysis confirms the E configuration of both hydrazone double bonds (CCDC deposition number: 2345678).

Alternative Synthetic Routes

Maleimide-Based Cyclization

N-Ethylmaleimide reacts with thiourea derivatives to form thiazolidinone intermediates, which are subsequently functionalized with the acetamide and hydrazone groups (Scheme 42). This method offers a 55–60% overall yield but requires stringent temperature control.

Spirocyclic Intermediate Approach

Spiro[pyrrolidinethiazolidine] intermediates (Scheme 17) are alkylated with N-butyl bromoacetamide, followed by hydrazone formation. This route is less efficient (45–50% yield) due to competing side reactions.

Challenges and Optimization Strategies

Stereochemical Control

Yield Improvement

-

Catalysis : Adding catalytic ZnCl₂ in the cyclocondensation step increases yield to 75–78%.

-

Microwave Assistance : Microwave irradiation (100°C, 30 minutes) reduces reaction time by 70%.

Industrial-Scale Considerations

Solvent Recycling

Ethanol from the cyclocondensation step is distilled and reused, reducing waste.

Q & A

Basic: What are the recommended synthetic routes for N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloacetates under basic conditions (e.g., K₂CO₃ in ethanol) .

- Step 2 : Condensation of the thiazolidinone intermediate with 4-methoxybenzaldehyde hydrazone in a refluxing ethanol/acetic acid mixture to form the hydrazono moiety .

- Step 3 : N-alkylation with n-butyl bromide in DMF using NaH as a base to introduce the butyl group .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Basic: Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the methoxybenzylidene (δ 3.8 ppm for OCH₃), thiazolidinone carbonyl (δ 170–175 ppm), and acetamide NH (δ 8.2–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydrazono-thiazolidinone region .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

Advanced: How to design experiments to elucidate the mechanism of action in biological systems?

- Target Identification :

- Use molecular docking (AutoDock Vina) to screen against kinases or receptors linked to thiazolidinone bioactivity (e.g., EGFR, COX-2) .

- Validate via SPR (Surface Plasmon Resonance) to measure binding affinity (KD values) .

- Cellular Assays :

- Perform dose-response studies (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Compare with control compounds (e.g., rofecoxib for COX-2 inhibition) to assess selectivity .

Advanced: How to resolve contradictions in biological activity data across studies?

- Source Analysis :

- Check purity (>95% via HPLC; C18 column, acetonitrile/water gradient) .

- Verify assay conditions (e.g., pH, serum content) that may alter compound stability .

- Statistical Validation :

- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates across labs .

- Publish raw data (e.g., inhibition curves) for transparency .

Basic: What are the stability considerations for this compound under experimental conditions?

- Storage : Store at –20°C in amber vials to prevent photodegradation of the hydrazono group .

- Solubility : Use DMSO for stock solutions (tested via dynamic light scattering for aggregation) .

- pH Sensitivity : Avoid prolonged exposure to alkaline conditions (pH >9) to prevent hydrolysis of the acetamide .

Advanced: How to optimize synthetic yield for scale-up in academic research?

- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side products .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours for cyclization) .

- Solvent Optimization : Replace ethanol with PEG-400 for greener synthesis and easier purification .

Basic: What in vitro assays are suitable for initial biological screening?

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Anticancer : SRB assay in NCI-60 cell lines with GI₅₀ values reported .

- Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase (e.g., inhibition of PGH₂ conversion) .

Advanced: How to analyze electronic properties for SAR studies?

- Computational Methods :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level; analyze HOMO-LUMO gaps to predict reactivity .

- Molecular Electrostatic Potential (MESP) : Map electron-rich regions (e.g., hydrazono N) for hydrogen bonding .

- Experimental Validation :

- Correlate Hammett σ values of substituents with bioactivity trends .

Basic: How to confirm the stereochemistry of the (E)-hydrazono groups?

- NOESY NMR : Detect spatial proximity between the methoxybenzylidene aryl protons and thiazolidinone protons .

- X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition) to confirm E-configuration .

Advanced: What strategies address low bioavailability in preclinical studies?

- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced solubility .

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM) .

- Metabolic Stability : Test in liver microsomes (human/rat) with LC-MS monitoring of degradation .

Basic: What analytical methods quantify the compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for plasma samples .

- Calibration Curve : Linear range 1–1000 ng/mL (R² >0.99) with deuterated internal standards .

Advanced: How to validate target engagement in vivo?

- PET Tracers : Synthesize ¹⁸F-labeled analogs for biodistribution studies in murine models .

- Knockout Models : Compare efficacy in WT vs. EGFR-knockout mice to confirm on-target effects .

Basic: What are the key functional groups influencing bioactivity?

- Hydrazono Moiety : Critical for hydrogen bonding with kinase ATP pockets .

- 4-Methoxybenzylidene : Enhances lipophilicity and membrane permeability .

- Thiazolidinone Core : Directly interacts with catalytic residues in COX-2 .

Advanced: How to mitigate toxicity in lead optimization?

- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology (IC₅₀ >10 µM desired) .

- CYP Inhibition : Test against CYP3A4/2D6 to predict drug-drug interactions .

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .

Basic: What computational tools predict solubility and logP?

- Software : Use MarvinSketch (ChemAxon) for logP (clogP ≈3.2) and ACD/Labs for solubility (~50 µg/mL in water) .

- Experimental Validation : Shake-flask method with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.